molecular formula C4H7N B154008 But-3-yn-1-amine CAS No. 14044-63-4

But-3-yn-1-amine

Cat. No.: B154008
CAS No.: 14044-63-4
M. Wt: 69.11 g/mol
InChI Key: XSBPYGDBXQXSCU-UHFFFAOYSA-N
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Description

But-3-yn-1-amine, also known as 1-amino-3-butyne, is an organic compound with the molecular formula C4H7N. It is a colorless liquid that may acquire a yellow tint upon exposure to air. This compound is characterized by its fishy, ammonia-like odor, which is typical of amines . This compound is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, combining an alkyne and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: But-3-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of methanesulphonic acid but-3-ynyl ester with an aqueous solution of ammonia. The ester is diluted in ethanol, and the mixture is heated at 50°C for three hours. After cooling to room temperature, the mixture is treated with di-tert-butyl dicarbonate (Boc2O) dissolved in acetonitrile and stirred for 72 hours.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propargyl alcohol followed by amination. This process ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: But-3-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₄H₈ClN
  • Molecular Weight : 105.57 g/mol
  • CAS Number : 88211-50-1

The compound features an alkyne functional group, which contributes to its reactivity and potential biological interactions.

Chemistry

But-3-yn-1-amine serves as a versatile building block in organic synthesis. It is used in the synthesis of more complex compounds, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

  • Oxidation : Converts to amides or nitriles using agents like potassium permanganate.
  • Reduction : Yields primary or secondary amines with reducing agents such as lithium aluminum hydride.
  • Substitution : Forms substituted derivatives through nucleophilic substitution reactions with halides.

Biology

In biological research, this compound has been studied for its role in enzyme inhibition and protein-ligand interactions. Notably, it has shown potential as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic diseases.

Medicine

The compound's biological activity includes:

  • Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against resistant breast cancer cell lines, suggesting its potential in overcoming drug resistance.
    StudyFindings
    Case Study 1Significant cytotoxic effects against breast cancer cell lines.
  • Neuroprotective Effects : Research has demonstrated that it may modulate neurotransmitter systems, providing protective effects against neurodegeneration.
    StudyFindings
    Case Study 2Neuroprotective properties against neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and as an intermediate in synthesizing polymers and materials. Its unique structure allows for specific reactivity that is valuable in material science.

CompoundTarget EnzymeInhibition PotencyBiological Effect
N-Ethylbut-3-yn-1-amino HClNNMTSubnanomolarPotential antitumor activity
NS1 (Alkynyl bisubstrate)NNMT500 pMHigh-affinity inhibition
Compound 21VariousModerateOvercoming drug resistance

Mechanism of Action

The mechanism of action of but-3-yn-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The alkyne group provides additional reactivity, enabling the compound to undergo cycloaddition reactions and other transformations. These properties make this compound a valuable tool in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

    3-Buten-1-amine: Similar structure but with a double bond instead of a triple bond.

    Hex-3-yn-1-amine: Longer carbon chain with similar functional groups.

    Propargylamine: A simpler structure with a shorter carbon chain.

Uniqueness: But-3-yn-1-amine is unique due to its combination of an alkyne and an amine group, providing a versatile platform for various chemical transformations. Its bifunctional nature allows it to participate in a wide range of reactions, making it a valuable compound in both research and industrial applications .

Biological Activity

But-3-yn-1-amine, also known as 3-butynylamine, is a compound with significant biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₄H₇N
  • Molecular Weight : 69.11 g/mol
  • CAS Number : 10034574
  • Structure : this compound features a terminal alkyne functional group, which contributes to its reactivity and biological interactions.

This compound has been studied for its role in various biological processes, particularly in the context of neuroprotection and antidepressant activity. Research indicates that compounds with similar structures can influence neuronal survival and apoptosis.

  • Neuroprotective Effects : Studies have shown that derivatives of alkynes can protect neuronal cells from damage. For instance, compounds with a 1,3-diyne scaffold demonstrated protective effects on corticosterone-injured PC12 cells, a model for neuronal injury. These compounds modulated the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a mechanism for neuroprotection through the regulation of apoptotic pathways .
  • Antidepressant Potential : The neuroprotective properties of this compound analogs have been linked to their potential antidepressant effects. In behavioral studies using the forced swim test (FST), certain derivatives showed reduced immobility in mice, indicating antidepressant-like activity .

Toxicity and Safety

While this compound exhibits promising biological activities, safety profiles are crucial for further development. The compound's safety data indicate potential hazards:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Neuroprotection in PC12 Cells Compounds derived from this compound showed significant protective effects against corticosterone-induced apoptosis in PC12 cells. The modulation of Bcl-2 and Bax proteins was noted as a key mechanism .
Antidepressant Activity In vivo studies demonstrated that certain analogs reduced immobility in the FST, suggesting potential use as antidepressants .
Synthesis and Activity Prediction A novel class of aminopyrrolidinyl phosphonates synthesized from But-3-yn-1-amines exhibited predicted biological activity using computational models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing But-3-yn-1-amine and its derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via reductive amination or coupling reactions. For example, BocProyne-H, a proline derivative, was synthesized by coupling N-Boc-L-Pro-OSu with this compound under mild conditions . Optimization involves catalyst selection (e.g., Pd/NiO for reductive amination of aldehydes and amines) and reaction parameters like temperature (25°C) and hydrogen pressure . Yield improvements (>95%) are achieved through catalyst loading (20 mg for 50 mL reactions) and solvent-free conditions .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Chemical shifts (e.g., δ = 3.37 ppm for CH₂N₃ in 4-(trimethylsilyl)this compound) and coupling constants (J = 6.9 Hz for CH₂ groups) provide insights into alkyne and amine connectivity .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Ag]+ peaks for C₇H₁₃N₃Si, confirming trimethylsilyl derivatives) .

Q. What safety precautions are critical when handling this compound hydrochloride in laboratory settings?

this compound hydrochloride (CAS 88211-50-1) requires inert atmosphere storage and personal protective equipment (gloves, masks) due to hazards (H302: harmful if swallowed; H315: skin irritation) . No ecological toxicity data exist, necessitating waste segregation and professional disposal .

Advanced Research Questions

Q. How can this compound serve as a substrate in click chemistry for synthesizing triazole-based compounds?

The terminal alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example, [¹⁸F]Fluoropyridine–Candesartan was synthesized via CuAAC between an alkyne precursor and azide-functionalized candesartan . Reaction efficiency depends on catalyst purity (Cu(I) salts) and stoichiometric control of azide partners .

Q. What strategies enhance the stability of this compound derivatives under varying pH and temperature conditions?

Stability studies are limited, but structural modifications (e.g., fluorination in BocProyne-4F) can improve thermal resilience . Proline-derived analogs show crystallographic stability in polar solvents, suggesting hydrogen bonding and steric effects as stabilizing factors .

Q. How does the catalytic efficiency of Pd/NiO compare to other catalysts in reductive amination involving this compound?

Pd/NiO achieves >95% yield in reductive amination of aldehydes (e.g., furfural) with amines at 25°C under H₂, outperforming homogeneous catalysts in substrate versatility and recyclability . Comparative studies with Pt/C or Raney Ni are needed to assess selectivity for secondary/tertiary amine formation .

Q. What role does this compound play in bioconjugation strategies for drug delivery systems?

Its alkyne moiety facilitates site-specific conjugation of biomolecules (e.g., peptides) via click chemistry. For instance, pyridinylpropan-2-yl derivatives act as linkers for attaching oligonucleotides to nanoparticles, enabling controlled release . Optimization requires balancing reaction kinetics (e.g., Cu(I) concentration) with biomolecule compatibility .

Q. Methodological Considerations

  • Experimental Design : Use Pd/NiO (1.1 wt%) for scalable reductive amination .
  • Data Contradictions : While NMR/HRMS data are robust , ecological toxicity gaps (e.g., bioaccumulation potential) necessitate precautionary waste management .
  • Advanced Tools : Synchrotron X-ray diffraction for crystallographic analysis of proline-alkyne hybrids .

Properties

IUPAC Name

but-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBPYGDBXQXSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903782
Record name NoName_4529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-63-4
Record name but-3-yn-1-amine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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